Clozapine

Catalog No.
S524077
CAS No.
5786-21-0
M.F
C18H19ClN4
M. Wt
326.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clozapine

CAS Number

5786-21-0

Product Name

Clozapine

IUPAC Name

3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine

Molecular Formula

C18H19ClN4

Molecular Weight

326.8 g/mol

InChI

InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3

InChI Key

QZUDBNBUXVUHMW-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42

Solubility

Solubility wt/wt at 25 °C: water <0.01
Solubility wt/wt at 25 °C: Acetone >5; acetonitrile 1.9; chloroform >20; ethhyl acetate >5; absolute ethanol 4.0
1.86e-01 g/L

Synonyms

Leponex; Fazaclo; CLOZARIL; 5786-21-0; Clozapin; Clozaril; Leponex

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42

Isomeric SMILES

CN1CCN(CC1)C2=C3C=CC=CC3=NC4=C(N2)C=C(C=C4)Cl

Description

The exact mass of the compound Clozapine is 326.12982 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Unequivocal Effectiveness for Treatment-Resistant Schizophrenia

Numerous studies have established clozapine's superior efficacy in managing treatment-resistant schizophrenia. A meta-analysis published in the National Institutes of Health's PMC database (Use of Clozapine for the Treatment of Schizophrenia: Findings of the 2006 Research on the China Psychotropic Prescription Studies: ) underlines this point. The analysis highlights ample evidence demonstrating clozapine's advantage over other antipsychotics in treating refractory schizophrenia.

Further research, like the naturalistic study published in PubMed (Naturalistic study on the use of clozapine in the early phases of non-affective psychosis: A 10-year follow-up study in the PAFIP-10 cohort: ), reinforces these findings. This study suggests that timely initiation of clozapine treatment in patients meeting treatment-resistant criteria leads to better long-term outcomes compared to delaying treatment or using alternative medications.

Clozapine is a psychiatric medication primarily used to treat schizophrenia, particularly in patients who are resistant to other treatments. It was the first atypical antipsychotic discovered and is known for its unique efficacy profile. Unlike typical antipsychotics, clozapine has a lower affinity for dopamine receptors, which contributes to its reduced risk of extrapyramidal side effects. Clozapine's mechanism of action involves modulating various neurotransmitter systems, including serotonin and glutamate, making it effective in managing both positive and negative symptoms of schizophrenia .

The exact mechanism of action of clozapine is not fully understood, but it's believed to involve its interaction with multiple neurotransmitter systems in the brain, particularly dopamine and serotonin []. Unlike typical antipsychotics that primarily block dopamine D2 receptors, clozapine has a weaker affinity for D2 receptors and interacts with other receptors like serotonin 5HT2A, which may contribute to its reduced extrapyramidal side effects.

Clozapine is a potent medication with several safety concerns:

  • Agranulocytosis: A potentially life-threatening decrease in white blood cells, requiring regular blood monitoring.
  • Metabolic syndrome: May increase the risk of diabetes, obesity, and high cholesterol.
  • Seizures: Can lower the seizure threshold, requiring caution in patients with a history of seizures.

  • Reduction of Nitro Group: The nitro moiety is reduced to form an amine.
  • Formation of Benzodiazepine Core: This is achieved through refluxing in xylenes.
  • Chloro Imine Derivative Creation: Treatment with phosphorus oxychloride generates the chloro imine.
  • N-Methylpiperazine Coupling: The chloro imine is reacted with N-methylpiperazine to yield clozapine .

These reactions illustrate the complexity of synthesizing clozapine, highlighting its unique structural characteristics.

Clozapine exhibits a broad spectrum of biological activity due to its interactions with various neurotransmitter receptors:

  • Dopamine Receptors: It has a lower binding affinity for dopamine D2 receptors compared to typical antipsychotics, occupying only 40-60% of these receptors at therapeutic concentrations.
  • Serotonin Receptors: Clozapine shows significant binding to multiple serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C), contributing to its efficacy in treating schizophrenia.
  • Glutamate Modulation: Clozapine enhances the release of glutamate and D-serine from astrocytes, which may improve NMDA receptor function .

This diverse receptor profile underlies clozapine's effectiveness and distinct side effect profile compared to other antipsychotics.

Clozapine can be synthesized through various methods, primarily involving:

  • Refluxing Intermediate Compounds: Utilizing high-boiling solvents like xylenes for the formation of key intermediates.
  • Chemical Modifications: Employing reagents such as phosphorus oxychloride and N-methylpiperazine for functional group transformations.
  • Alternative Synthetic Routes: Other methods include using dimethylsulfate followed by reactions with N-methylpiperazine to produce clozapine directly from simpler precursors .

These methods reflect the compound's synthetic complexity and the need for precise conditions to ensure successful yield.

Clozapine is primarily used in:

  • Schizophrenia Treatment: Particularly effective in treatment-resistant cases.
  • Suicidal Behavior Management: It has shown efficacy in reducing suicidal ideation in patients with schizophrenia or schizoaffective disorder .
  • Psychiatric Disorders: Its unique pharmacological profile makes it useful in various psychiatric conditions beyond schizophrenia.

The application of clozapine is often limited by its potential side effects, necessitating careful patient monitoring.

Clozapine interacts with several drugs and substances, which can influence its metabolism or therapeutic effects:

  • Cytochrome P450 Enzymes: Clozapine is extensively metabolized by CYP1A2, CYP2D6, and CYP3A4. Inducers (e.g., cigarette smoke) can increase metabolism, requiring higher doses for efficacy.
  • Drug Interactions: Co-administration with drugs that inhibit these enzymes may lead to increased plasma levels of clozapine, raising the risk of adverse effects .
  • Monitoring Plasma Levels: Regular monitoring is essential to optimize dosing and prevent toxicity, especially given the variability in metabolism among individuals .

These interactions highlight the importance of personalized medicine when prescribing clozapine.

Several compounds share structural or functional similarities with clozapine. Here are notable examples:

Compound NameKey FeaturesUnique Aspects
OlanzapineAtypical antipsychoticHigher affinity for serotonin receptors
QuetiapineAtypical antipsychoticSedative properties due to H1 antagonism
RisperidoneAtypical antipsychoticStronger D2 receptor antagonism
AripiprazolePartial agonist at D2 receptorsUnique mechanism as a partial agonist
LurasidoneAtypical antipsychoticDual action on serotonin and dopamine

Clozapine's uniqueness lies in its distinct receptor binding profile and effectiveness in treatment-resistant cases, making it a critical option in psychiatric care .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Yellow crystals from acetone-petroleum ether

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

326.1298243 g/mol

Monoisotopic Mass

326.1298243 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Melting Point

183-184 °C
183 - 184 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J60AR2IKIC

Drug Indication

Clozapine is indicated for the treatment of severely ill patients with schizophrenia who fail to respond adequately to standard antipsychotic treatment. Because of the risks of severe neutropenia and of seizure associated with its use, Clozapine should be used only in patients who have failed to respond adequately to standard antipsychotic treatment. Clozapine is also indicated for reducing the risk of recurrent suicidal behavior in patients with schizophrenia or schizoaffective disorder who are judged to be at chronic risk for re-experiencing suicidal behavior, based on history and recent clinical state. Suicidal behavior refers to actions by a patient that put him/herself at risk for death.
FDA Label

Livertox Summary

Clozapine was the first atypical antipsychotic approved for treatment of schizophrenia. Because it is associated with severe and potentially fatal side effects (agranulocytosis), its use is restricted to refractory schizophrenia, and monitoring during therapy is required. Clozapine therapy is associated with serum aminotransferase elevations and in rare instances has been linked to clinically apparent acute liver injury.

Drug Classes

Antipsychotic Agents

Therapeutic Uses

Antipsychotic Agents; GABA Antagonists; Serotonin Antagonists
Clozapine tablets are indicated for the management of severely ill schizophrenic patients who fail to respond adequately to standard drug treatment for schizophrenia. Because of the significant risk of agranulocytosis and seizure associated with its use, clozapine tablets should be used only in patients who have failed to respond adequately to treatment with appropriate courses of standard drug treatments for schizophrenia, either because of insufficient effectiveness or the inability to achieve an effective dose due to intolerable adverse effects from those drugs.
Clozapine has been used in a limited number of patients with advanced, idiopathic parkinsonian syndrome for the management of dopaminomimetic psychosis associated with antiparkinsonian drug therapy, but adverse effects such as sedation, confusion, and increased parkinsonian manifestations may limit the benefit of clozapine therapy in these patients. Attempts to relieve antiparkinsonian drug-induced delusions, paranoia, and hallucinations by reduction of antiparkinsonian drug dosage or administration of typical antipsychotic agents often aggravate parkinsonian symptoms. Limited data suggest that administration of clozapine in dosages of 6.25-400 mg daily can improve psychotic symptoms within a few days, reportedly without exacerbating parkinsonian manifestations. However, in a controlled study in a limited number of patients receiving clozapine dosages up to 250 mg daily, exacerbation of parkinsonian manifestations and development of delirium occurred frequently despite prevention of antiparkinsonian drug-induced deterioration of psychosis;88 it has been suggested that rapid clozapine dosage escalation may have contributed to the observed negative effect on parkinsonian manifestations and delirium.
Clozapine is used to reduce the risk of recurrent suicidal behavior in patients with schizophrenia or schizoaffective disorder who are judged to be at chronic risk for such behavior, based on history and recent clinical state. Efficacy of clozapine for this indication has been established in a multicenter, randomized, open-label clinical study (the International Suicide Prevention Trial [InterSePT]) of 2 years' duration comparing clozapine and olanzapine in patients with schizophrenia (62%) or schizoaffective disorder (38%) who were judged to be at risk for recurrent suicidal behavior.
For more Therapeutic Uses (Complete) data for CLOZAPINE (8 total), please visit the HSDB record page.

Mechanism of Action

The mechanism of action of clozapine is unknown. However, it has been proposed that the therapeutic efficacy of clozapine in schizophrenia is mediated through antagonism of the dopamine type 2 (D2) and the serotonin type 2A (5-HT2A) receptors. Clozapine also acts as an antagonist at adrenergic, cholinergic, histaminergic, and other dopaminergic and serotonergic receptors. Clozapine demonstrated binding affinity to the following receptors: histamine H1 (Ki 1.1 nM), adrenergic α1A (Ki 1.6 nM), serotonin 5-HT6 (Ki 4 nM), serotonin 5-HT2A (Ki 5.4 nM), muscarinic M1 (Ki 6.2 nM), serotonin 5-HT7 (Ki 6.3 nM), serotonin 5-HT2C (Ki 9.4 nM), dopamine D4 (Ki 24 nM), adrenergic α2A (Ki 90 nM), serotonin 5-HT3 (Ki 95 nM), serotonin 5-HT1A (Ki 120 nM), dopamine D2 (Ki 160 nM), dopamine D1 (Ki 270 nM), dopamine D5 (Ki 454 nM), and dopamine D3 (Ki 555 nM). Clozapine acts as an antagonist at other receptors, but with lower potency. Antagonism at receptors other than dopamine and 5HT2 with similar receptor affinities may explain some of the other therapeutic and side effects of clozapine. Clozapine's antagonism of muscarinic M1-5 receptors may explain its anticholinergic effects. Clozapine's antagonism of histamine H1 receptors may explain the somnolence observed with this drug. Clozapine's antagonism of adrenergic α1 receptors may explain the orthostatic hypotension observed with this drug.
Clozapine is classified as an 'atypical' antipsychotic drug because its profile of binding to dopamine receptors and its effects on various dopamine mediated behaviors differ from those exhibited by more typical antipsychotic drug products. In particular, although clozapine does interfere with the binding of dopamine at D1, D2, D3 and D5 receptors, and has a high affinity for the D4 receptor, it does not induce catalepsy nor inhibit apomorphine-induced stereotypy. This evidence, consistent with the view that clozapine is preferentially more active at limbic than at striatal dopamine receptors, may explain the relative freedom of clozapine from extrapyramidal side effects. Clozapine also acts as an antagonist at adrenergic, cholinergic, histaminergic and serotonergic receptors.

Absorption Distribution and Excretion

In humans, clozapine tablets (25 mg and 100 mg) are equally bioavailable relative to a CLOZARIL solution. Following oral administration of clozapine 100 mg twice daily, the average steady-state peak plasma concentration was 319 ng/mL (range: 102 to 771 ng/mL), occurring at the average of 2.5 hours (range: 1 to 6 hours) after dosing. The average minimum concentration at steady state was 122 ng/mL (range: 41 to 343 ng/mL), after 100 mg twice daily dosing.
Approximately 50% of the administered dose is excreted in the urine and 30% in the feces.
The median volume of distribution of clozapine was calculated to be 508 L (272–1290 L).
The median clearance of clozapine is calculated to be 30.3 L/h (14.4–45.2 L/h).
Clozapine is almost completely metabolized prior to excretion and only trace amounts of unchanged drug are detected in the urine and feces. Approximately 50% of the administered dose is excreted in the urine and 30% in the feces. The demethylated, hydroxylated and N-oxide derivatives are components in both urine and feces. Pharmacological testing has shown the desmethyl metabolite to have only limited activity, while the hydroxylated and N-oxide derivatives were inactive.
In man, clozapine tablets (25 mg and 100 mg) are equally bioavailable relative to a clozapine solution. Following a dosage of 100 mg b.i.d., the average steady-state peak plasma concentration was 319 ng/mL (range: 102 to 771 ng/mL), occurring at the average of 2.5 hours (range: 1 to 6 hours) after dosing. The average minimum concentration at steady-state was 122 ng/mL (range: 41 to 343 ng/mL), after 100 mg b.i.d. dosing. Food does not appear to affect the systemic bioavailability of clozapine. Thus, clozapine may be administered with or without food. Clozapine is approximately 97% bound to serum proteins.
Clozapine is rapidly absorbed after both single and repeated oral doses, with steady-state concentrations attained within eight to ten days after beginning therapy.

Metabolism Metabolites

Clozapine is almost completely metabolized prior to excretion, and only trace amounts of unchanged drug are detected in the urine and feces. Clozapine is a substrate for many cytochrome P450 isozymes, in particular CYP1A2, CYP2D6, and CYP3A4.The unmethylated, hydroxylated, and N-oxide derivatives are components in both urine and feces. Pharmacological testing has shown the desmethyl metabolite (norclozapine) to have only limited activity, while the hydroxylated and N-oxide derivatives were inactive.
Manic and schizophrenic patients were given neuroleptic clozapine at 300-500 mg daily and metabolites of clozapine were isolated from urine and analyzed by gas chromatography-mass spectrometry. Clozapine was converted into 2 metabolites by replacement of chlorine atom by a hydroxyl or methylsulfide group. Further metabolites were the N-demethyl deriv of 1st two metabolites. A metabolite with an oxidized piperazine ring was also found, and possibility of a metabolite with an oxidized sulfur is suggested.
/Clozapine/ is metabolized to N-oxideclozapine and N-desmethylclozapine, which have less pharmacological activity than the parent compound and are excreted in the urine and, to a lesser extent, in the feces.
Clozapine has known human metabolites that include Clozapine-N-oxide, N-Desmethylclozapine, and Clozapine N-glucuronide.

Associated Chemicals

5H-Dibenzo(b,e)(1,4)diazepine,8-chloro-11-(4-methyl-1-piperazinyl)-,monohydrochloride; 54241-01-9

Wikipedia

Clozapine
Acetyl_group

Drug Warnings

BOXED WARNING: 1. AGRANULOCYTOSIS: Because of a significant risk of agranulocytosis, a potentially life threatening adverse event, clozapine should be reserved for use in (1) the treatment of severely ill patients with schizophrenia who fail to show an acceptable response to adequate courses of standard antipsychotic drug treatment, or (2) for reducing the risk of recurrent suicidal behavior in patients with schizophrenia or schizoaffective disorder who are judged to be at risk of re-experiencing suicidal behavior. Patients being treated with clozapine must have a baseline white blood cell (WBC) count and absolute neutrophil count (ANC) before initiation of treatment as well as regular WBC counts and ANCs during treatment and for at least 4 weeks after discontinuation of treatment. Clozapine is available only through a distribution system that ensures monitoring of WBC count and ANC according to the schedule described below prior to delivery of the next supply of medication.
BOXED WARNING: 2. SEIZURES: Seizures have been associated with the use of clozapine. Dose appears to be an important predictor of seizure, with a greater likelihood at higher clozapine doses. Caution should be used when administering clozapine to patients having a history of seizures or other predisposing factors. Patients should be advised not to engage in any activity where sudden loss of consciousness could cause serious risk to themselves or others.
BOXED WARNING: 3. MYOCARDITIS: Analyses of post-marketing safety databases suggest that clozapine is associated with an increased risk of fatal myocarditis, especially during, but not limited to, the first month of therapy. In patients in whom myocarditis is suspected, clozapine treatment should be promptly discontinued.
BOXED WARNING: 4. OTHER ADVERSE CARDIOVASCULAR AND RESPIRATORY EFFECTS: Orthostatic hypotension, with or without syncope, can occur with clozapine treatment. Rarely, collapse can be profound and be accompanied by respiratory and/or cardiac arrest. Orthostatic hypotension is more likely to occur during initial titration in association with rapid dose escalation. In patients who have had even a brief interval off clozapine, i.e., 2 or more days since the last dose, treatment should be started with 12.5 mg once or twice daily. Since collapse, respiratory arrest and cardiac arrest during initial treatment has occurred in patients who were being administered benzodiazepines or other psychotropic drugs, caution is advised when clozapine is initiated in patients taking a benzodiazepine or any other psychotropic drug.
For more Drug Warnings (Complete) data for CLOZAPINE (20 total), please visit the HSDB record page.

Biological Half Life

The mean elimination half-life of clozapine after a single 75 mg dose was 8 hours (range: 4 to 12 hours), compared to a mean elimination half-life of 12 hours (range: 4 to 66 hours), after achieving a steady state with 100 mg twice daily dosing. A comparison of single-dose and multiple-dose administration of clozapine demonstrated that the elimination half-life increased significantly after multiple dosing relative to that after single-dose administration, suggesting the possibility of concentration-dependent pharmacokinetics.
The mean elimination half-life of clozapine after a single 75 mg dose was 8 hours (range: 4 to 12 hours), compared to a mean elimination half-life, after achieving steady-state with 100 mg b.i.d. dosing, of 12 hours (range: 4 to 66 hours).

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Neuroleptics
Pharmaceuticals

Methods of Manufacturing

Clozapine may be prepared by means of intramolecular condensation of 2-amino-4-chlorodiphenylamine-2'-carboxylic acid 4-methylpiperazide in the presence of phosphorous oxychloride and N,N-dimethylformamide. The desired product is extracted with benzene, extracted from the organic solution with dilute acetic acid, and then precipitated by addition of concentrated ammonia water.
Preparation: France patent 1334944 (1963 to Wander); Schmutz, Hunziker, United States of America patent 3539573 (1970); Netherlands patent 293201 (1966 to Wander).

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: Meltzer M. Lymphoma developing during clozapine therapy. Aust N Z J Psychiatry. 2015 Dec 16. pii: 0004867415621389. [Epub ahead of print] PubMed PMID: 26681264.
2: Chopra N, de Leon J. Clozapine-induced myocarditis may be associated with rapid titration: A case report verified with autopsy. Int J Psychiatry Med. 2016;51(1):104-15. doi: 10.1177/0091217415621269. PubMed PMID: 26681239.
3: Kumar V, Sharma L, Madival S, Venkatasubramanian G. Successful management of clozapine adverse effects with extended (alternate day) antipsychotic dosing in a patient with schizophrenia. J Psychiatry Neurosci. 2016 Jan;41(1):E1-2. PubMed PMID: 26674512.
4: Grubisha M, Wilson J, Gopalan P, Azzam P. Suspected Secondhand Smoke and Clozapine Toxicity. Psychosomatics. 2015 Nov-Dec;56(6):707-9. doi: 10.1016/j.psym.2015.03.003. Epub 2015 Mar 14. PubMed PMID: 26674484.
5: Pushpakumara J, Karunarathna P, Sivathiran S, Liyanage A, Indrakumar J. Clozapine induced pancytopenia leading to severe sepsis: an unusual early complication. BMC Res Notes. 2015 Dec 16;8(1):792. doi: 10.1186/s13104-015-1777-5. PubMed PMID: 26674072.
6: Balda MV, Daray FM. [Intensive pharmacovigilance of clozapine in Argentina]. Vertex. 2015 Jul-Aug;26(122):292-301. Spanish. PubMed PMID: 26672506.
7: Huang E, Maciukiewicz M, Zai CC, Tiwari AK, Li J, Potkin SG, Lieberman JA, Meltzer HY, Müller DJ, Kennedy JL. Preliminary evidence for association of genome-wide significant DRD2 schizophrenia risk variant with clozapine response. Pharmacogenomics. 2015 Dec 15. [Epub ahead of print] PubMed PMID: 26666695.
8: Malik SA, Malik S, Dowsley TF, Singh B. Left Ventricular Thrombus as a Complication of Clozapine-Induced Cardiomyopathy: A Case Report and Brief Literature Review. Case Rep Cardiol. 2015;2015:835952. doi: 10.1155/2015/835952. Epub 2015 Nov 18. PubMed PMID: 26664756; PubMed Central PMCID: PMC4667025.
9: Piriu G, Torac E, Gaman LE, Iosif L, Tivig IC, Delia C, Gilca M, Stoian I, Atanasiu V. Clozapine and risperidone influence on cortisol and estradiol levels in male patients with schizophrenia. J Med Life. 2015 Oct-Dec;8(4):548-51. PubMed PMID: 26664488; PubMed Central PMCID: PMC4656970.
10: Settem JV, Trivedi S, Kamath AG, Behere RV, Kanaradi H, Bhat SM. Clozapine-induced Supraventricular Tachycardia and its Treatment with Verapamil. Indian J Psychol Med. 2015 Jul-Sep;37(3):358-9. doi: 10.4103/0253-7176.162925. PubMed PMID: 26664091; PubMed Central PMCID: PMC4649798.

Explore Compound Types